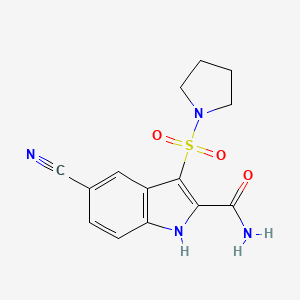
5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyano group, a pyrrolidine ring, a sulfonyl group, and an indole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the palladium-catalyzed Larock indole synthesis, which is used to construct the indole core . This is followed by the introduction of the cyano group and the sulfonyl group through various functionalization reactions. The final step involves the formation of the carboxamide group under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The indole core and the pyrrolidine ring can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole core can lead to the formation of indole-2,3-diones, while reduction of the cyano group can yield primary amines.
Scientific Research Applications
5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the carboxamide moiety allows the compound to form hydrogen bonds with these targets, inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Indole derivatives: Compounds with the indole core are known for their diverse biological activities and are widely studied in medicinal chemistry.
Sulfonyl compounds: These compounds contain the sulfonyl group and are known for their potential as enzyme inhibitors.
Uniqueness
5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide is unique due to its combination of functional groups, which allows it to interact with multiple biological targets and exhibit a wide range of biological activities. This makes it a valuable compound for drug discovery and development.
Properties
CAS No. |
918495-23-5 |
|---|---|
Molecular Formula |
C14H14N4O3S |
Molecular Weight |
318.35 g/mol |
IUPAC Name |
5-cyano-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H14N4O3S/c15-8-9-3-4-11-10(7-9)13(12(17-11)14(16)19)22(20,21)18-5-1-2-6-18/h3-4,7,17H,1-2,5-6H2,(H2,16,19) |
InChI Key |
USBMOHGBJHPSAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627362.png)
![(3S,3'aR,8'aS,8'bS)-2'-[4-chloro-3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12627369.png)
![N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B12627377.png)
![2-[(4-Methyl-1-piperazinyl)methyl]azepane oxalate](/img/structure/B12627392.png)
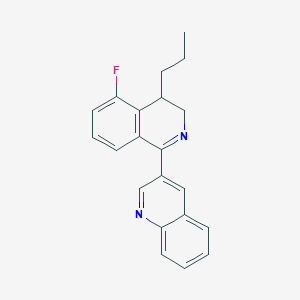
![2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-](/img/structure/B12627404.png)

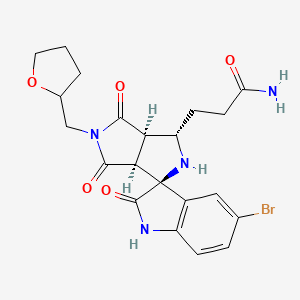
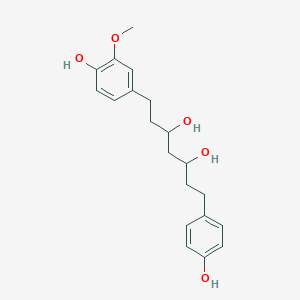
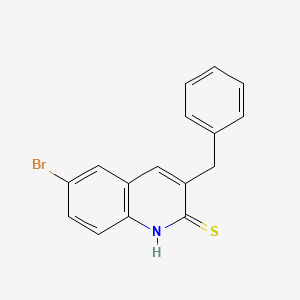

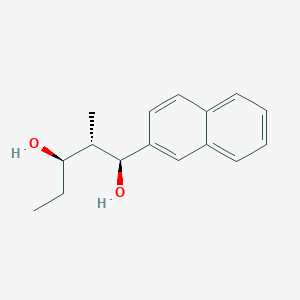
![2-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzonitrile](/img/structure/B12627452.png)
